![molecular formula C18H21N5O B5597834 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)

4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

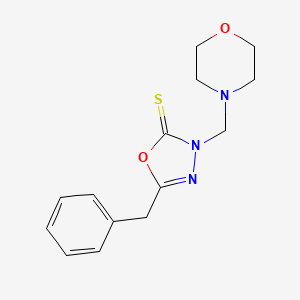

Synthesis Analysis

The synthesis of related tetrazole derivatives involves strategic chemical pathways. For instance, Al-Hourani et al. (2016) described the synthesis of a closely related compound, focusing on its crystallization and structural determination through X-ray crystallography (Al-Hourani et al., 2016). Their methodology provides insights into the synthesis processes applicable to similar tetrazole compounds.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been extensively studied. The crystal structure analysis by X-ray diffraction reveals significant details about their molecular geometry, as demonstrated in studies on similar compounds. For example, Ghosh Mukhopadhyay et al. (2009) explored the molecular structure of tetrazolato complexes, shedding light on their structural characteristics (Ghosh Mukhopadhyay et al., 2009).

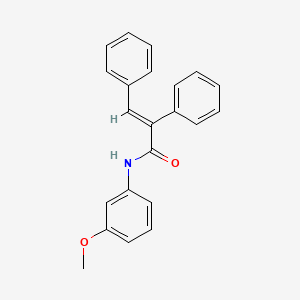

Chemical Reactions and Properties

The reactivity and chemical properties of tetrazole derivatives have been the focus of various studies. One such investigation by Koten et al. (2000) into the reactivity of a gold(I) dimer with tetrazole features highlights the complex chemical behaviors these molecules can exhibit, including reactions with alkyl halides (Koten et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in understanding the applicability and handling of these compounds. Yao Ru-fu's work on the hydrothermal synthesis of a tetrazol-5-yl phenol hydrate provides valuable data on the physical aspects that can be paralleled in studying our target compound (Yao Ru-fu, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for comprehending the compound's behavior in various environments. The study by Liu et al. (2014) on the use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation reactions exemplifies the type of chemical properties analysis that would be pertinent (Liu et al., 2014).

Scientific Research Applications

Molecular Structures and Complexes

- The lithium and sodium phenolates of various compounds, including 2-[(dimethylamino)methyl]4,6-dimethylphenol, exhibit unique structural characteristics. Their molecular structures in solution and solid-state have been extensively studied through techniques like NMR spectroscopy and X-ray diffraction. These studies contribute significantly to understanding the molecular interactions and properties of these complexes (Koten et al., 1993).

Synthesis and Characterization of Metal Complexes

- Tetrazolato complexes of Ni(II), Pt(II), and Cu(II) have been synthesized using aminoiminophenols, such as 2-[(dimethylamino)ethylimino]methyl phenol. These complexes are characterized using various spectroscopic methods and single-crystal X-ray diffraction, providing insights into their potential applications in fields like catalysis and materials science (Mukhopadhyay et al., 2009).

Catalytic Applications

- 4-(N,N-Dimethylamino)pyridine hydrochloride, a compound structurally similar to the one , has shown effectiveness as a recyclable catalyst for the acylation of inert alcohols and phenols. This finding opens up possibilities for its use in various synthetic and industrial processes (Liu et al., 2014).

Photocatalytic Degradation Studies

- In the field of environmental science, studies on the photocatalytic degradation of dyes have identified intermediates that include 4-(N,N-dimethylamino)phenol, providing insights into the degradation pathways and the potential environmental impact of such compounds (Chen & Lu, 2007).

Applications in Anion Exchange Membranes

- A novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties, synthesized from 2,4,6-tri(dimethylaminomethyl)-phenol, demonstrates high conductivity and low swelling, indicating its potential use in alkaline anion exchange membranes for applications like fuel cells (Li et al., 2014).

properties

IUPAC Name |

4-[dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-12-6-5-7-13(2)16(12)23-18(19-20-21-23)17(22(3)4)14-8-10-15(24)11-9-14/h5-11,17,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOVSSVFTMRBBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)

![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)

![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)